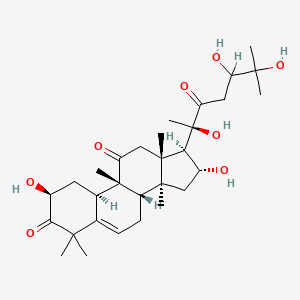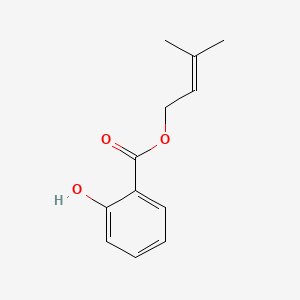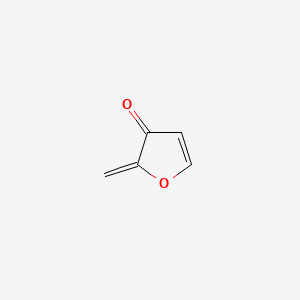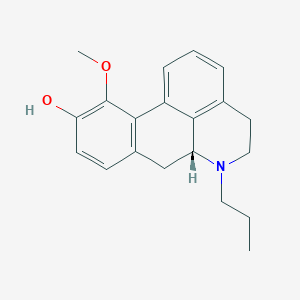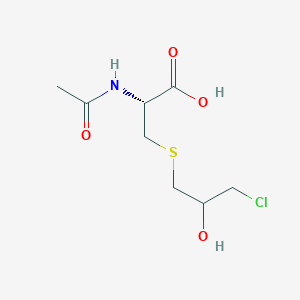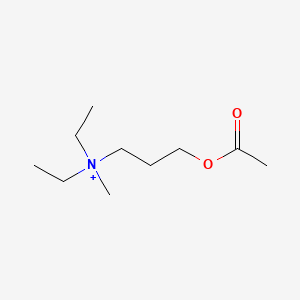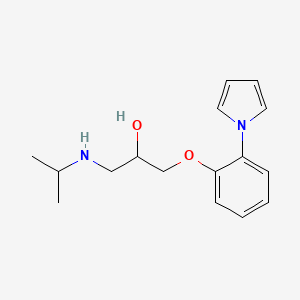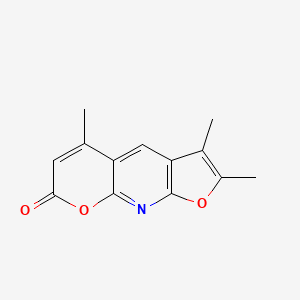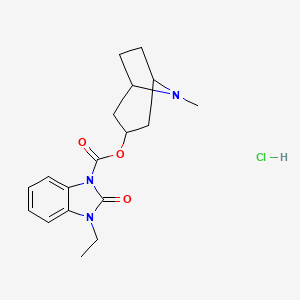
(endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DAU 6236, also known as RMC-6236, is a novel, first-in-class, tri-complex RAS multi-inhibitor. It is an oral, non-covalent inhibitor selective for the active, guanosine triphosphate-bound or “ON” state of both mutant and wild-type variants of the canonical RAS isoforms. This compound has shown promising results in preclinical studies, particularly in tumors harboring KRAS mutations .
Preparation Methods
The synthesis of DAU 6236 involves the formation of a tri-complex with cyclophilin A and RAS. The synthetic route includes the preparation of a binary complex with cyclophilin A, followed by the addition of RAS to form the tri-complex. The reaction conditions are optimized to ensure the stability and activity of the compound. Industrial production methods involve large-scale synthesis under controlled conditions to maintain the purity and efficacy of the compound .
Chemical Reactions Analysis
DAU 6236 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure and enhance its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DAU 6236 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study RAS signaling pathways and develop new inhibitors.
Biology: Employed in cellular studies to investigate the role of RAS in cell growth and survival.
Medicine: Potential therapeutic agent for treating cancers with KRAS mutations, such as pancreatic, lung, and colorectal cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RAS-driven cancers.
Mechanism of Action
DAU 6236 exerts its effects by binding to cyclophilin A, forming a binary complex that potently binds to RAS in its active state. This tri-complex blocks downstream signaling pathways, inhibiting cell growth and survival. The molecular targets involved include cyclophilin A and RAS, with the compound acting as a molecular glue to bring these proteins together .
Comparison with Similar Compounds
DAU 6236 is unique compared to other RAS inhibitors due to its tri-complex formation and selectivity for the active state of RAS. Similar compounds include:
Sotorasib: A covalent inhibitor targeting KRAS G12C mutations.
Adagrasib: Another covalent inhibitor for KRAS G12C.
Mirati Therapeutics’ MRTX849: Targets KRAS G12C mutations.
The uniqueness of DAU 6236 lies in its ability to form a stable tri-complex with cyclophilin A and RAS, providing a novel approach to inhibiting RAS-driven cancers .
Properties
CAS No. |
127595-11-3 |
|---|---|
Molecular Formula |
C18H24ClN3O3 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-ethyl-2-oxobenzimidazole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-3-20-15-6-4-5-7-16(15)21(17(20)22)18(23)24-14-10-12-8-9-13(11-14)19(12)2;/h4-7,12-14H,3,8-11H2,1-2H3;1H |
InChI Key |
MMDZXQQHXSZJBH-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1=O)C(=O)OC3CC4CCC(C3)N4C.Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C(=O)OC3CC4CCC(C3)N4C.Cl |
Synonyms |
(endo-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride DAU 6236 DAU-6236 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




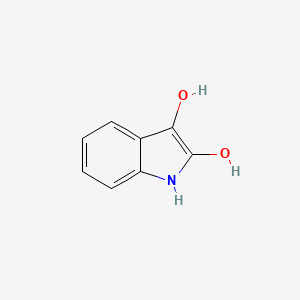
![(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one](/img/structure/B1220624.png)
